1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole
CAS No.: 389127-18-8
Cat. No.: VC4381641
Molecular Formula: C32H48N2O
Molecular Weight: 476.749
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389127-18-8 |
|---|---|
| Molecular Formula | C32H48N2O |
| Molecular Weight | 476.749 |
| IUPAC Name | 1-octadecyl-2-(phenoxymethyl)benzimidazole |
| Standard InChI | InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3 |
| Standard InChI Key | XQPSLGMFDXLYIV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Introduction
1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family, known for its diverse biological activities. This compound features a benzimidazole core substituted with a phenoxymethyl group and an octadecyl chain, enhancing its solubility in lipid environments and making it potentially useful in pharmaceuticals and materials science.
Synthesis of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole
The synthesis of this compound typically involves the reaction of o-phenylenediamine with phenoxymethyl derivatives and long-chain aliphatic compounds. Various methods can be employed to achieve this synthesis, focusing on sustainability and efficiency.
Biological Activities and Potential Applications
Benzimidazole derivatives, including 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole, are known for their broad-spectrum pharmacological properties. These include antimicrobial, antifungal, and anticancer activities, making them significant in medicinal chemistry . The presence of the octadecyl chain enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Potential Applications
-
Pharmaceuticals: Due to its biological activities, it may be useful in developing drugs targeting various diseases.
-
Materials Science: It has been studied for its thermotropic behavior, making it a candidate for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Research Findings and Challenges
While benzimidazole derivatives have shown promising bioactivity, challenges such as drug resistance and costly synthetic methods remain to be addressed . Further research is needed to fully explore the therapeutic potential of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole.
Comparison of Benzimidazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole | Octadecyl chain, phenoxymethyl group | Potential antimicrobial, anticancer |
| 2-(substituted phenyl)-1H-benzimidazole | Phenyl substituents, alkyl chains | Antimicrobial, anticancer |
| Benzimidazole | Basic structure without substituents | Antiparasitic, antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume